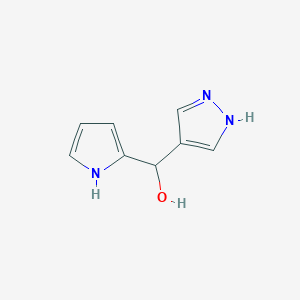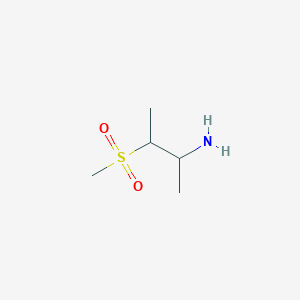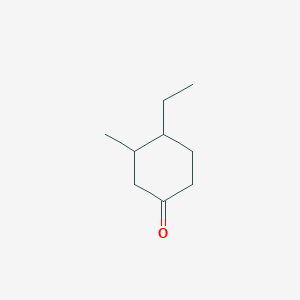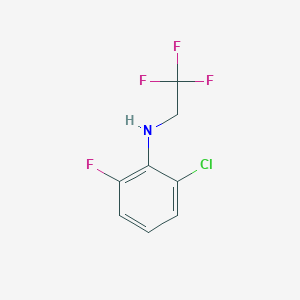
(1H-Pyrazol-4-yl)(1H-pyrrol-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1H-Pyrazol-4-yl)(1H-pyrrol-2-yl)methanol is a heterocyclic compound that contains both pyrazole and pyrrole rings. These types of compounds are of significant interest due to their diverse biological activities and potential applications in medicinal chemistry. The presence of both pyrazole and pyrrole moieties in a single molecule can lead to unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1H-Pyrazol-4-yl)(1H-pyrrol-2-yl)methanol typically involves the condensation of pyrazole and pyrrole derivatives. One common method is the reaction of pyrazole-4-carbaldehyde with pyrrole in the presence of a base such as sodium hydride. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction of this compound can lead to the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of pyrazole-4-carboxaldehyde and pyrrole-2-carboxaldehyde.
Reduction: Formation of pyrazole-4-ylmethanol and pyrrole-2-ylmethanol.
Substitution: Formation of various substituted pyrazole and pyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: (1H-Pyrazol-4-yl)(1H-pyrrol-2-yl)methanol is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of new materials with unique electronic and optical properties.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with various biological targets, making it a candidate for drug development.
Medicine: The compound has shown promise in medicinal chemistry for the development of anti-inflammatory and anticancer agents. Its unique structure allows it to interact with multiple biological pathways.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and dyes. Its reactivity and stability make it suitable for various applications.
Wirkmechanismus
The mechanism of action of (1H-Pyrazol-4-yl)(1H-pyrrol-2-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation. The exact pathways and targets depend on the specific application and the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
- (1H-Pyrazol-4-yl)methanol
- (1H-Pyrrol-2-yl)methanol
- (1-Phenyl-1H-pyrazol-4-yl)methanol
- (1-Isopropyl-1H-pyrazol-4-yl)methanol
Comparison: (1H-Pyrazol-4-yl)(1H-pyrrol-2-yl)methanol is unique due to the presence of both pyrazole and pyrrole rings in a single molecule This dual functionality allows it to participate in a wider range of chemical reactions compared to compounds with only one of these rings
Eigenschaften
Molekularformel |
C8H9N3O |
|---|---|
Molekulargewicht |
163.18 g/mol |
IUPAC-Name |
1H-pyrazol-4-yl(1H-pyrrol-2-yl)methanol |
InChI |
InChI=1S/C8H9N3O/c12-8(6-4-10-11-5-6)7-2-1-3-9-7/h1-5,8-9,12H,(H,10,11) |
InChI-Schlüssel |
ZEFBNKMPZHAPBP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC(=C1)C(C2=CNN=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1S,2S,6R,7S,9S)-4,4-dimethyl-8-[(2-methylpropan-2-yl)oxycarbonyl]-3,5-dioxa-8-azatricyclo[5.2.1.02,6]decane-9-carboxylic acid](/img/structure/B13066430.png)
![(1S,3S,5R,6S)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-6-yl acetate acetate](/img/structure/B13066432.png)
![2,5,7-Trimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13066442.png)
![4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13066443.png)
![5,6,7-Trimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B13066446.png)


![3-[(3-Bromophenyl)methoxy]-4-iodooxolane](/img/structure/B13066462.png)


![2-tert-Butyl-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13066488.png)

